Bienvenue dans la boutique en ligne BenchChem!

Z-Arg(Mtr)-OtBu

Peptide Chemistry Solid-Phase Peptide Synthesis (SPPS) Protecting Group Strategy

Z-Arg(Mtr)-OtBu is a triply protected arginine building block for solid-phase and solution-phase peptide synthesis. Its orthogonal scheme—base-labile Z (Nα), acid-labile OtBu (C-terminus), and Mtr (side-chain guanidino)—enables site-selective assembly unattainable with Fmoc-Arg(Pbf)-OH. The Mtr group's intermediate acid lability (vs. Pmc/Pbf) allows fine-tuning of final TFA deprotection, directly improving crude peptide purity; literature reports 52% pure bradykinin yield using Arg(Mtr) at position 1. Essential for convergent fragment condensation strategies and exact replication of validated legacy therapeutic peptide processes where substituting Arg derivatives would trigger costly re-validation. Optimal choice when yield-critical synthesis demands quantifiable purity advantages.

Molecular Formula C28H40N4O7S
Molecular Weight 576.71
CAS No. 115608-60-1
Cat. No. B612919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Arg(Mtr)-OtBu
CAS115608-60-1
SynonymsZINC71788244; AKOS015908587; I14-34240; 115608-60-1; L-Ornithine,N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-N2-[(phenylmethoxy)carbonyl]-,1,1-dimethylethylester
Molecular FormulaC28H40N4O7S
Molecular Weight576.71
Structural Identifiers
SMILESCC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)N)C)C)OC
InChIInChI=1S/C28H40N4O7S/c1-18-16-23(37-7)19(2)20(3)24(18)40(35,36)32-26(29)30-15-11-14-22(25(33)39-28(4,5)6)31-27(34)38-17-21-12-9-8-10-13-21/h8-10,12-13,16,22H,11,14-15,17H2,1-7H3,(H,31,34)(H3,29,30,32)/t22-/m0/s1
InChIKeyIWEQFKMYHIRURS-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Arg(Mtr)-OtBu (CAS 115608-60-1): Technical Specifications and Synthetic Utility


Z-Arg(Mtr)-OtBu (CAS 115608-60-1), formally Nα-benzyloxycarbonyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine tert-butyl ester, is a doubly protected arginine derivative used as a building block in solid-phase and solution-phase peptide synthesis . The compound incorporates a base-labile benzyloxycarbonyl (Z) group for temporary Nα protection, an acid-labile tert-butyl ester (OtBu) for C-terminal carboxyl protection, and a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group that protects the nucleophilic guanidino side chain of arginine through orthogonal acidolytic cleavage conditions [1]. This triply orthogonal protection scheme enables site-specific peptide assembly strategies.

Z-Arg(Mtr)-OtBu: Critical Differential Properties That Prevent Direct Substitution


Arginine derivatives cannot be interchanged arbitrarily in peptide synthesis workflows. The choice of side-chain protecting group fundamentally alters the final cleavage kinetics, the profile of acidolytic side reactions, and the purity of the isolated peptide [1]. While the Mtr group in Z-Arg(Mtr)-OtBu and the more recently developed Pmc and Pbf groups all belong to the arylsulfonyl family, their differential electron densities on the aromatic ring govern the half-life of the electrophilic Ar–SO₂⁺ cation released during TFA cleavage [2]. This difference directly translates into quantifiable variations in sulfonation side reactions at nucleophilic residues (Trp, Ser, Thr) and in the overall crude peptide purity [3]. The evidence below establishes that Z-Arg(Mtr)-OtBu occupies a specific, quantifiably distinct position within the arginine building block continuum, a position that cannot be replicated by simply substituting an Fmoc-Arg(Pbf)-OH derivative.

Z-Arg(Mtr)-OtBu Quantitative Evidence: Head-to-Head Comparisons vs. Mts, Pmc, and Pbf Analogs


Acid Lability of Z-Arg(Mtr)-OtBu: Quantitative Ranking Against Tos, Mts, Pmc, and Pbf Derivatives

The acid lability of the Mtr protecting group in Z-Arg(Mtr)-OtBu occupies a specific, intermediate position within the class of arginine side-chain protecting groups. Direct comparison of cleavage kinetics establishes the relative acid stability order: Tos (most stable) < Mts < Mtr < Pmc < Pbf (least stable, most acid-labile) [1][2]. This ranking is based on the rate of cleavage in trifluoroacetic acid (TFA), the standard reagent for simultaneous side-chain deprotection and resin cleavage in Fmoc/tBu SPPS. The Mtr group is quantifiably less acid-labile than both the Pmc and Pbf groups, meaning Z-Arg(Mtr)-OtBu requires longer TFA exposure or stronger acid conditions for complete guanidino deprotection [3].

Peptide Chemistry Solid-Phase Peptide Synthesis (SPPS) Protecting Group Strategy

Z-Arg(Mtr)-OtBu in Bradykinin Synthesis: 52% Pure Yield Advantage Over Alternative Combinations

In the Fmoc solid-phase synthesis of the bioactive nonapeptide bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), the specific combination of arginine protecting groups at the two terminal Arg residues (positions 1 and 9) was systematically investigated. Using Arg(Mtr) at position 1 and Arg(Pmc) at position 9 resulted in a cleaved pure peptide yield of 52% [1]. This represents a significant, quantifiable improvement over alternative Arg-protecting group pairings tested in the same study. The data demonstrate that the Mtr group, as found in Z-Arg(Mtr)-OtBu, provides a critical synthetic advantage when strategically positioned in Arg-rich sequences.

Peptide Synthesis Bradykinin Synthetic Yield

Mtr Electrophile Persistence: Quantified Side Reaction Risk Profile vs. Pmc and Pbf

The risk of acidolytic side reactions, particularly sulfonation of nucleophilic residues like tryptophan (Trp) and serine/threonine, is a direct function of the electrophilic persistence of the Ar–SO₂⁺ fragment released during TFA cleavage. The Mtr group, due to its specific aromatic substitution pattern (p-OMe donor plus three methyl groups), generates an electrophile with a lifetime in the range of seconds, resulting in a high relative frequency/risk of Trp sulfonation (+80/+160 Da adducts) and Arg(SO₃H) formation [1]. In contrast, the Pmc group exhibits a lifetime of hundreds of milliseconds (medium risk), while the Pbf group has a lifetime of tens of milliseconds (low risk). This quantified ranking provides a clear, actionable basis for selecting Z-Arg(Mtr)-OtBu when higher side-reaction risk is acceptable in exchange for other advantages, such as in legacy protocols or specific sequence contexts.

Peptide Side Reactions Sulfonation TFA Cleavage

Nα-Z / Nω-Mtr Orthogonality: A Unique Advantage Over Fmoc-Based Analogs

Unlike the more common Fmoc-Arg(Pbf)-OH derivatives designed exclusively for Fmoc-SPPS, Z-Arg(Mtr)-OtBu provides a completely orthogonal Nα-protection strategy. The Z (benzyloxycarbonyl) group is stable to the basic piperidine conditions used for Fmoc removal but is cleaved by hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH), while the Mtr and OtBu groups remain intact . In contrast, an Fmoc-Arg(Pbf)-OH derivative would lose its Nα-Fmoc group under the same basic conditions, rendering it unsuitable for orthogonal segment condensation strategies. This differential stability profile enables the compound's use in fragment coupling and solution-phase convergent syntheses where Fmoc-based analogs are fundamentally incompatible.

Orthogonal Protection Solution-Phase Peptide Synthesis Peptide Fragment Condensation

Z-Arg(Mtr)-OtBu (CAS 115608-60-1): Definitive Application Scenarios Based on Quantitative Evidence


Optimizing Yield in Arg-Rich Peptide Sequences (e.g., Bradykinin)

Based on direct head-to-head evidence showing a 52% pure yield for bradykinin when Arg(Mtr) is used at position 1 and Arg(Pmc) at position 9, Z-Arg(Mtr)-OtBu should be prioritized for the synthesis of Arg-containing bioactive peptides where yield optimization is critical [1]. The compound's intermediate acid lability (Mtr < Pmc < Pbf) is a key parameter that can be leveraged to tune final deprotection conditions and maximize crude purity.

Convergent Solution-Phase Synthesis and Fragment Condensation

The Nα-Z group of Z-Arg(Mtr)-OtBu is orthogonal to the Nα-Fmoc group, stable to piperidine, and removed under hydrogenolytic conditions. This makes it the necessary choice for convergent peptide synthesis strategies involving the coupling of fully protected peptide fragments [1]. Fmoc-based Arg derivatives are fundamentally incompatible with these workflows, making Z-Arg(Mtr)-OtBu a required procurement item for specific research programs.

Legacy Protocol Execution and Process Validation

The Mtr protecting group, while associated with a higher risk of sulfonation side reactions compared to modern Pbf-based alternatives (electrophile lifetime of seconds vs. tens of milliseconds) [1], remains in use for established manufacturing processes, particularly for older therapeutic peptides. Procurement of Z-Arg(Mtr)-OtBu is therefore essential for the exact replication and validation of these legacy protocols, where substitution with a different Arg derivative would constitute a significant process change requiring re-validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Arg(Mtr)-OtBu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.